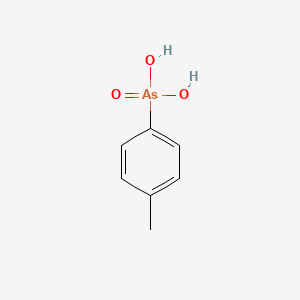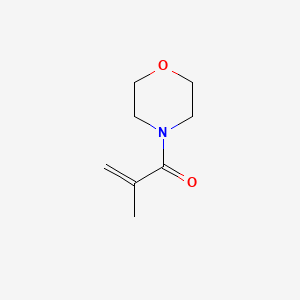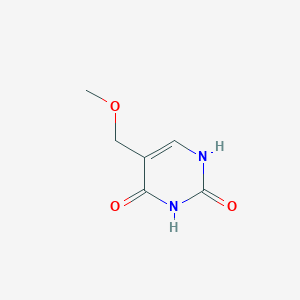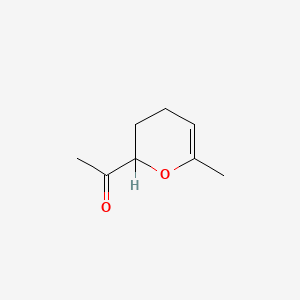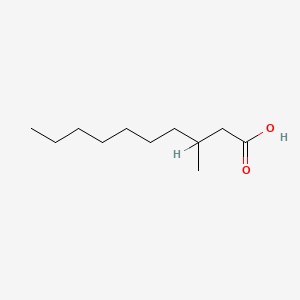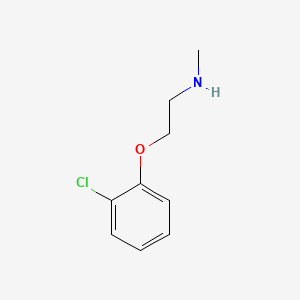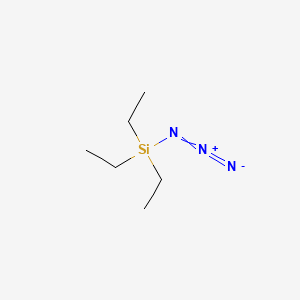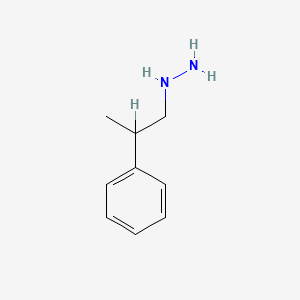
(2-Phenylpropyl)hydrazine
説明
“(2-Phenylpropyl)hydrazine” is a chemical compound . It is also known as 2-phenylpropylhydrazine and 1-(2-phenylpropyl)hydrazine . The molecular formula of this compound is C9H14N2 .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as “(2-Phenylpropyl)hydrazine”, involves various methods. One common method involves the reaction of aniline with sodium nitrite and hydrochloric acid to form a diazonium salt solution. This solution is then treated with sodium sulfite solution to produce hydrazine . Another method involves the reductive coupling of nitroarenes and anilines in the presence of a hydrosilane .
Molecular Structure Analysis
The molecular structure of “(2-Phenylpropyl)hydrazine” consists of a hydrazine group attached to a phenylpropyl group . The molecular weight of this compound is approximately 150.221 Da .
Chemical Reactions Analysis
Hydrazines, including “(2-Phenylpropyl)hydrazine”, are highly reactive and can undergo various chemical reactions. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . Also, hydrazines can be detected electrochemically, and various electrochemical sensing strategies have been developed for this purpose .
科学的研究の応用
Electrochemical Analysis
- Electrochemical Sensor Development: A carbon paste electrode modified with ferrocene and carbon nanotubes has been developed for the simultaneous determination of phenylhydrazine and hydrazine, showcasing its potential as an electrochemical sensor in various applications like water and urine analysis (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).
Biomedical Applications
- Live-Cell Imaging: A probe based on 2-(2'-hydroxyphenyl) benzothiazole (HBT) has been synthesized for the ratiometric detection of hydrazine, applicable in live-cell imaging (Goswami et al., 2013).
- Fluorescent Sensing in Biological Systems: Development of fluorescent sensors for hydrazine detection has been explored, particularly for application in biological systems, emphasizing the need for sensitive and selective methods (Zhang et al., 2020).
Environmental Applications
- Detection in Environmental and Water Samples: A fluorescent probe has been designed for the detection of hydrazine in environmental water systems, with a large Stokes shift and low detection limit, also suitable for fluorescence imaging in zebrafish (Zhu et al., 2019).
- Trace Hydrazine Detection: Conjugated polymer sensory materials have been applied for the detection of trace levels of hydrazine, using a "turn-on" fluorescence detection method (Thomas & Swager, 2006).
Chemical Analysis and Synthesis
- Hydrazine-mediated DNA Damage Study: Research on how hydrazines are metabolized to toxic intermediates, capable of damaging cellular macromolecules, provides insights into their role and interaction with biological systems (Runge‐Morris, Wu, & Novak, 1994).
- Synthesis of Functional Derivatives: Studies on the synthesis of new functional derivatives of hydrazine, for use in medical and industrial applications, highlight the versatility of hydrazine derivatives in chemical synthesis (Korobko, 2016).
Safety and Hazards
将来の方向性
Hydrazines and their derivatives continue to be subjects of research due to their reactivity and potential applications. For instance, the chemistry of hydrazyl free radicals, which include hydrazines, has developed continuously, allowing for both theoretical and practical advances in the free radical chemistry area . Furthermore, hydrazines are used in many industries, such as the manufacturing of rocket propellants and fuels for spacecraft .
特性
IUPAC Name |
2-phenylpropylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-11-10)9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEKULWTUGAESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274480 | |
| Record name | (2-Phenylpropyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpropyl)hydrazine | |
CAS RN |
875-88-7 | |
| Record name | (2-Phenylpropyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



